molecular formula C22H27N3O6 B2750406 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 946299-96-3

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2750406
CAS RN: 946299-96-3
M. Wt: 429.473
InChI Key: HLZPGPYZCPOQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrolidinone ring, a urea group, and several methoxyphenyl groups . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using a variety of methods. For example, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related urea derivatives involves various chemical methodologies aimed at producing compounds with specific pharmacological properties. For instance, Antonia A. Sarantou and G. Varvounis (2022) demonstrated a method for synthesizing 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, showcasing the versatility of urea derivatives in chemical synthesis and their structural confirmation through spectroscopic techniques (Sarantou & Varvounis, 2022).

Biological Evaluation and Anticancer Activity

Urea derivatives have been extensively studied for their anticancer properties. Jian Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines, discovering potent inhibitory effects, which could be utilized as potential BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).

Enzyme Inhibition and Anticancer Investigations

The exploration into the enzyme inhibition capabilities of urea derivatives, as conducted by Sana Mustafa et al. (2014), highlights their potential in developing new therapeutic agents. They synthesized several urea derivatives and assessed their inhibition against various enzymes, finding notable antiproliferative effects on a prostate cancer cell line, thereby suggesting the utility of these compounds in cancer research (Mustafa et al., 2014).

Antimicrobial Evaluation

V. Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes and evaluated their antimicrobial properties. This research underscores the potential of urea derivatives in developing new antimicrobial agents, offering a promising avenue for combating resistant microbial strains (Rani et al., 2014).

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-28-17-7-5-16(6-8-17)25-13-14(9-20(25)26)12-23-22(27)24-15-10-18(29-2)21(31-4)19(11-15)30-3/h5-8,10-11,14H,9,12-13H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZPGPYZCPOQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.